molecular formula C20H19Br B12546792 1-Bromo-8-(4-phenylbutyl)naphthalene CAS No. 143261-17-0

1-Bromo-8-(4-phenylbutyl)naphthalene

Cat. No.: B12546792
CAS No.: 143261-17-0
M. Wt: 339.3 g/mol
InChI Key: YSYQWRKXMCIZFN-UHFFFAOYSA-N
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Description

1-Bromo-8-(4-phenylbutyl)naphthalene is an organic compound with the molecular formula C20H19Br. It consists of a naphthalene ring substituted with a bromine atom at the first position and a 4-phenylbutyl group at the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-(4-phenylbutyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 4-phenylbutyl group. The general synthetic route is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(4-phenylbutyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1-Cyano-8-(4-phenylbutyl)naphthalene.

    Oxidation: 1,8-Naphthoquinone derivatives.

    Reduction: 1,8-Dihydro-8-(4-phenylbutyl)naphthalene.

Mechanism of Action

The mechanism of action of 1-bromo-8-(4-phenylbutyl)naphthalene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Bromo-8-(4-phenylbutyl)naphthalene can be compared with other similar compounds such as:

Properties

CAS No.

143261-17-0

Molecular Formula

C20H19Br

Molecular Weight

339.3 g/mol

IUPAC Name

1-bromo-8-(4-phenylbutyl)naphthalene

InChI

InChI=1S/C20H19Br/c21-19-15-7-14-18-13-6-12-17(20(18)19)11-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,12-15H,4-5,10-11H2

InChI Key

YSYQWRKXMCIZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC3=C2C(=CC=C3)Br

Origin of Product

United States

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